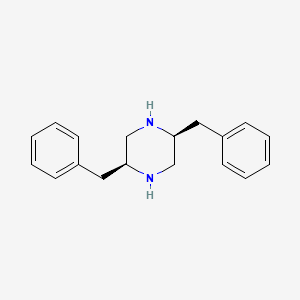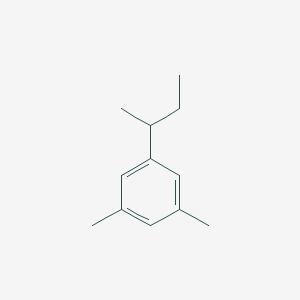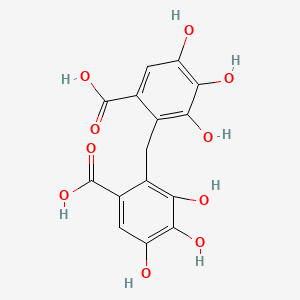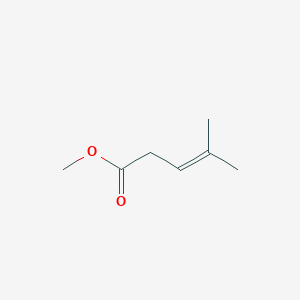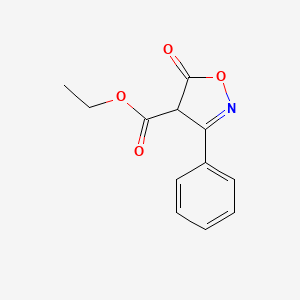
2-(Tetradecylsulfanyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetradecylsulfanyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetradecylsulfanyl)naphthalene typically involves the introduction of a tetradecylsulfanyl group to the naphthalene core. One common method is the reaction of naphthalene with tetradecylthiol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Tetradecylsulfanyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetradecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur group, reverting to naphthalene.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Typical conditions involve the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Naphthalene.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(Tetradecylsulfanyl)naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Tetradecylsulfanyl)naphthalene largely depends on its chemical interactions with other molecules. The tetradecylsulfanyl group can interact with biological membranes, potentially disrupting their structure and function. This interaction can lead to antimicrobial effects by compromising the integrity of microbial cell membranes.
Comparación Con Compuestos Similares
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position, known for its use in dye production and as an intermediate in organic synthesis.
2-Naphthalenesulfonic acid: Contains a sulfonic acid group at the 2-position, used in the production of dyes and as a surfactant.
2,6-Di-tert-butyl-naphthalene: A naphthalene derivative with tert-butyl groups, used as an antioxidant in lubricants and fuels.
Uniqueness: 2-(Tetradecylsulfanyl)naphthalene is unique due to the presence of the long tetradecylsulfanyl chain, which imparts distinct hydrophobic properties and potential for membrane interactions. This makes it particularly interesting for applications in drug delivery and antimicrobial research.
Propiedades
Número CAS |
5060-69-5 |
|---|---|
Fórmula molecular |
C24H36S |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
2-tetradecylsulfanylnaphthalene |
InChI |
InChI=1S/C24H36S/c1-2-3-4-5-6-7-8-9-10-11-12-15-20-25-24-19-18-22-16-13-14-17-23(22)21-24/h13-14,16-19,21H,2-12,15,20H2,1H3 |
Clave InChI |
VTJGQFISEHHPRL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCSC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


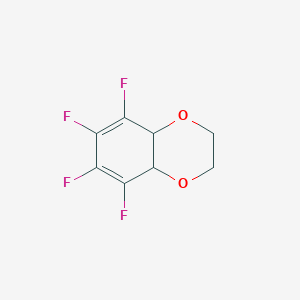
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)

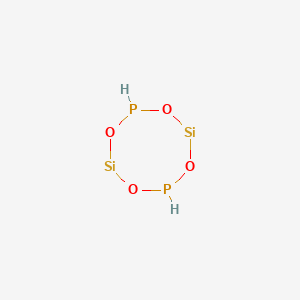

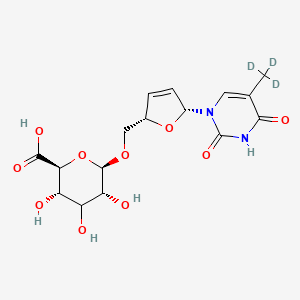
![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)

![[30]Annulene](/img/structure/B14747734.png)
